molecular formula C18H27ClN2O2 B2539525 tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate CAS No. 1774896-64-8

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B2539525
CAS No.: 1774896-64-8
M. Wt: 338.88
InChI Key: WCZOXDHXTDBNPV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a 3-chlorobenzyl group, along with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the piperidine intermediate.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl or 3-chlorobenzyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the 3-chlorobenzyl group.

    4-(Aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate: Lacks the tert-butyl ester group.

    tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate: Lacks the chlorine atom on the benzyl group.

Uniqueness

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 3-chlorobenzyl group and the tert-butyl ester group distinguishes it from other similar compounds, potentially leading to different reactivity and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-9-7-18(13-20,8-10-21)12-14-5-4-6-15(19)11-14/h4-6,11H,7-10,12-13,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZOXDHXTDBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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